molecular formula C16H11Cl2N3O2 B11710036 2,4-Dichloro-benzoic acid (7-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide

2,4-Dichloro-benzoic acid (7-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide

Katalognummer: B11710036
Molekulargewicht: 348.2 g/mol
InChI-Schlüssel: NAWQIHXRFGWSDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloro-benzoic acid (7-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a dichlorobenzoic acid moiety linked to a hydrazide group, which is further connected to an indole derivative. Such compounds are often studied for their potential biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-benzoic acid (7-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide typically involves the following steps:

    Formation of the Hydrazide: The reaction of 2,4-dichlorobenzoic acid with hydrazine hydrate under reflux conditions to form 2,4-dichlorobenzoic acid hydrazide.

    Condensation Reaction: The hydrazide is then reacted with 7-methyl-2-oxo-1,2-dihydro-indole-3-carbaldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can occur at the hydrazide group.

    Substitution: The dichlorobenzoic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the indole ring.

    Reduction Products: Reduced forms of the hydrazide group.

    Substitution Products: Substituted derivatives of the dichlorobenzoic acid moiety.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-benzoic acid (7-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dichlorobenzoic Acid Hydrazide: Lacks the indole moiety.

    Indole-3-carbaldehyde Hydrazide: Lacks the dichlorobenzoic acid moiety.

    Other Hydrazides: Compounds with similar hydrazide groups but different substituents.

Uniqueness

2,4-Dichloro-benzoic acid (7-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is unique due to its specific combination of dichlorobenzoic acid and indole moieties, which may confer distinct biological activities and chemical properties.

Eigenschaften

Molekularformel

C16H11Cl2N3O2

Molekulargewicht

348.2 g/mol

IUPAC-Name

2,4-dichloro-N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]benzamide

InChI

InChI=1S/C16H11Cl2N3O2/c1-8-3-2-4-11-13(8)19-16(23)14(11)20-21-15(22)10-6-5-9(17)7-12(10)18/h2-7,19,23H,1H3

InChI-Schlüssel

NAWQIHXRFGWSDG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC=C1)C(=C(N2)O)N=NC(=O)C3=C(C=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.